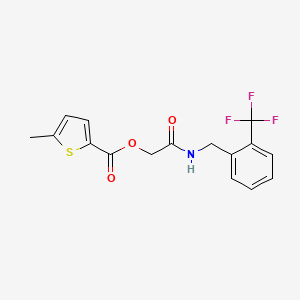
5-メチルチオフェン-2-カルボン酸 2-オキソ-2-((2-(トリフルオロメチル)ベンジル)アミノ)エチルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-methylthiophene-2-carboxylate is a complex organic compound that features a trifluoromethyl group, a benzylamine moiety, and a thiophene ring
科学的研究の応用
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-methylthiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-methylthiophene-2-carboxylate typically involves multiple steps. One common route starts with the preparation of the 5-methylthiophene-2-carboxylate ester, which is then subjected to a series of reactions to introduce the trifluoromethylbenzylamine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols or amines.
作用機序
The mechanism of action of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 5-methylthiophene-2-carboxylate
- 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-methylthiophene-2-carboxylate
- 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-ethylthiophene-2-carboxylate
Uniqueness
The uniqueness of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-methylthiophene-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the thiophene ring provides a versatile platform for further functionalization .
生物活性
The compound 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-methylthiophene-2-carboxylate represents a novel chemical scaffold with potential therapeutic applications. Its structural features, particularly the trifluoromethyl group and thiophene moiety, suggest significant biological activity, particularly in the context of diabetes and other metabolic disorders.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing the trifluoromethyl group often exhibit enhanced biological activity due to improved pharmacokinetic properties. The presence of the thiophene ring further contributes to this activity, with various studies demonstrating its efficacy against different biological targets.
The mechanism through which this compound exerts its effects is primarily linked to its interaction with pancreatic β-cells. It has been shown to protect these cells from endoplasmic reticulum (ER) stress-induced apoptosis, a critical factor in the pathogenesis of diabetes. Specifically, studies have indicated that derivatives of this compound can inhibit the cleavage of caspase-3 and PARP, markers of apoptotic cell death, thereby preserving β-cell function under stress conditions .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications to the compound's structure can significantly influence its biological activity. For instance, variations in the substitution patterns on the benzyl and thiophene rings have been correlated with changes in potency and solubility. A notable finding is that compounds with specific functional groups at certain positions exhibit enhanced β-cell protective activities, with some derivatives showing an EC50 as low as 0.1 μM .
Case Study 1: β-cell Protection
A series of experiments demonstrated that the compound effectively protects pancreatic β-cells from ER stress. The treatment with this compound led to a marked reduction in cleaved caspase-3 levels, indicating a protective effect against apoptosis induced by tunicamycin (Tm), a known ER stressor .
| Compound | Max Activity (%) | EC50 (μM) |
|---|---|---|
| WO5m | 100 | 0.1 ± 0.01 |
This table summarizes the potency of various derivatives in protecting β-cells.
Case Study 2: Antimicrobial Activity
In addition to its effects on pancreatic cells, related thiophene derivatives have shown promising antibacterial activity against resistant strains of bacteria. For instance, certain analogs demonstrated significant minimum inhibitory concentration (MIC) values against Salmonella Typhi, indicating potential applications in treating infections .
特性
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 5-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3S/c1-10-6-7-13(24-10)15(22)23-9-14(21)20-8-11-4-2-3-5-12(11)16(17,18)19/h2-7H,8-9H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCDUVHCNNJBCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














